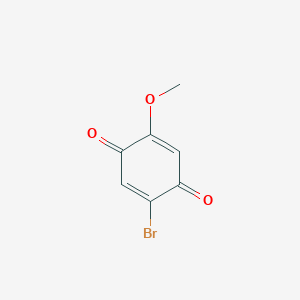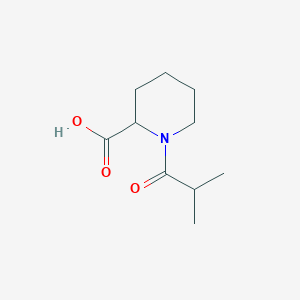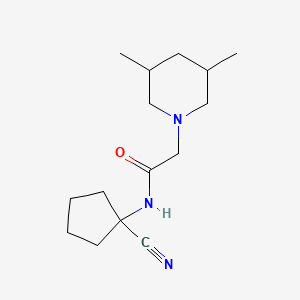
2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione
Overview
Description
2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the CAS Number: 23030-65-1 . It has a molecular weight of 217.02 and its IUPAC name is 2-bromo-5-methoxycyclohexa-2,5-diene-1,4-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 189-191°C . The compound should be stored in a refrigerator .Scientific Research Applications
Antimicrobial Activity
2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione and its derivatives have demonstrated notable antimicrobial activity. For example, certain derivatives showed significant activity against yeasts like Cryptococcus neoformans and Candida albicans (Omolo et al., 2011).
Catalytic Activity in Asymmetric Synthesis
This compound has been used in the synthesis of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes. These chiral diene ligands were applied in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones, displaying high enantioselectivity and catalytic activity (Otomaru et al., 2005).
Anticancer Potential
Research has shown that derivatives of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione, such as 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD), exhibit significant anticancer effects. DMDD has been found to effectively suppress the growth of liver cancer, modulate the MAPK pathway, and induce apoptosis in cancer cells (Wu et al., 2022).
Phytotoxicity in Agricultural Research
Studies have identified phytotoxic potential in certain derivatives of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione. These compounds have shown effectiveness in inhibiting germination and root growth in various plant species, suggesting potential applications in agriculture and weed management (García-Méndez et al., 2016).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis methods have been developed for derivatives of this compound, demonstrating the feasibility of combining chemical and enzymatic steps in the synthesis of complex organic molecules (Karaaslan & Toka, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.
properties
IUPAC Name |
2-bromo-5-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEPNZYQQQVSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)


![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2593844.png)


![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)


![(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2593855.png)

![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2593860.png)